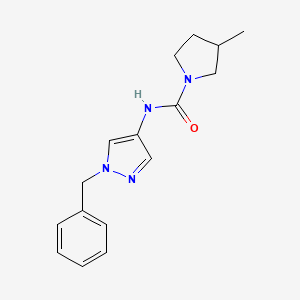![molecular formula C11H10ClFN2O2S B7585723 1-[(2-Chloro-4-fluorophenyl)methyl]-2-methylsulfonylimidazole](/img/structure/B7585723.png)
1-[(2-Chloro-4-fluorophenyl)methyl]-2-methylsulfonylimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-Chloro-4-fluorophenyl)methyl]-2-methylsulfonylimidazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CFMSI and has a chemical formula of C11H10ClFN2O2S.
Aplicaciones Científicas De Investigación
CFMSI has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. CFMSI has shown promising results as an anti-inflammatory and anti-cancer agent. It has also been studied for its potential use in treating diabetes, cardiovascular diseases, and neurodegenerative disorders.
Mecanismo De Acción
CFMSI exerts its biological effects by inhibiting the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) enzymes, which are responsible for the production of prostaglandins. CFMSI also inhibits the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. This inhibition leads to the activation of tumor suppressor genes and the inhibition of oncogenes, resulting in anti-cancer effects.
Biochemical and Physiological Effects:
CFMSI has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic effects. It has also been shown to reduce blood pressure and improve insulin sensitivity. CFMSI has been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to reduce inflammation by inhibiting the production of inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using CFMSI in lab experiments is its high purity and stability. It is also readily available and easy to synthesize. However, one of the limitations of using CFMSI is its low solubility in aqueous solutions, which can limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for the research on CFMSI. One possible direction is to further investigate its anti-inflammatory and anti-cancer effects and develop new therapies based on these findings. Another direction is to study its effects on neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Additionally, the development of new synthesis methods and modifications of CFMSI could lead to the discovery of new compounds with improved properties and potential applications.
Conclusion:
In conclusion, CFMSI is a promising chemical compound with potential applications in various fields. Its synthesis method has been optimized to produce high yields of pure CFMSI. Scientific research has shown that CFMSI has anti-inflammatory, anti-cancer, and anti-diabetic effects, among others. However, its low solubility in aqueous solutions can limit its use in certain experiments. There are many potential future directions for research on CFMSI, including the development of new therapies based on its anti-inflammatory and anti-cancer effects and the study of its effects on neurodegenerative disorders.
Métodos De Síntesis
The synthesis of CFMSI involves the reaction of 2-chloro-4-fluorobenzyl chloride with 1-methyl-1H-imidazole-2-thiol in the presence of a base. The resulting product is then treated with a sulfonating agent to produce CFMSI. This synthesis method has been optimized to produce high yields of CFMSI with good purity.
Propiedades
IUPAC Name |
1-[(2-chloro-4-fluorophenyl)methyl]-2-methylsulfonylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClFN2O2S/c1-18(16,17)11-14-4-5-15(11)7-8-2-3-9(13)6-10(8)12/h2-6H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCNRBPLBWDKJKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=CN1CC2=C(C=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2-Chloro-3-methylphenyl)-3-[(1-methylimidazol-2-yl)methyl]urea](/img/structure/B7585665.png)




![2-(furan-2-yl)-N-[2-(3-propan-2-yl-1,2,4-triazol-4-yl)ethyl]cyclopropane-1-carboxamide](/img/structure/B7585682.png)


![1-[2-(3,5-dihydro-2H-1,4-benzoxazepine-4-carbonyl)phenyl]ethanone](/img/structure/B7585703.png)
![N-methyl-N-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]thiophene-2-sulfonamide](/img/structure/B7585705.png)

